Cas no 730958-61-9 (2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid)

2-(フラン-2-カルボニル)-1,2,3,4-テトラヒドロイソキノリン-3-カルボン酸は、複雑なヘテロ環構造を有する有機化合物です。フラン環とテトラヒドロイソキノリン骨格が結合した特徴的な分子構造を持ち、医薬品中間体や生物活性化合物の合成において有用なビルディングブロックとして機能します。特に、この化合物のカルボキシル基はさらなる誘導体化が可能であり、創薬研究における構造多様性の拡張に寄与します。立体化学的に明確なキラル中心を有することから、不斉合成の分野でも重要な役割を果たす可能性があります。高い純度と安定性を備えており、精密有機合成における信頼性の高い試薬として利用可能です。

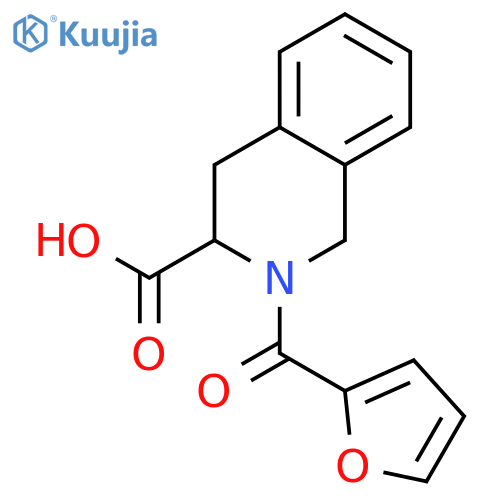

730958-61-9 structure

商品名:2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid

- 2-(2-furylcarbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- AC1MJQNN

- AC1Q74DG

- CTK7I7531

- Enamine_005506

- Oprea1_724112

- 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid

- MLS001201436

- 2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinoline-3-carboxylic acid

- EN300-05108

- MFCD00696682

- SR-01000323435-1

- 2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylicacid

- 1007979-03-4

- 2-(furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid, AldrichCPR

- SR-01000323435

- HMS1409K06

- SMR000513240

- CS-0219851

- SB61671

- 2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylicacid

- CHEMBL1493217

- 730958-61-9

- HMS2823E22

- AKOS017269002

- Z56910437

- DTXSID10389176

- AKOS000301556

- G24252

-

- インチ: InChI=1S/C15H13NO4/c17-14(13-6-3-7-20-13)16-9-11-5-2-1-4-10(11)8-12(16)15(18)19/h1-7,12H,8-9H2,(H,18,19)

- InChIKey: AYMBVSQNDBSFNW-UHFFFAOYSA-N

- ほほえんだ: C1C(N(CC2=CC=CC=C21)C(=O)C3=CC=CO3)C(=O)O

計算された属性

- せいみつぶんしりょう: 271.08445790g/mol

- どういたいしつりょう: 271.08445790g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 20

- 回転可能化学結合数: 2

- 複雑さ: 397

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 疎水性パラメータ計算基準値(XlogP): 1.9

- トポロジー分子極性表面積: 70.8Ų

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM260130-5g |

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

730958-61-9 | 97% | 5g |

$825 | 2021-08-18 | |

| Chemenu | CM260130-5g |

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid |

730958-61-9 | 97% | 5g |

$*** | 2023-05-29 |

2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid 関連文献

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Tian Wen,Jian Zhang CrystEngComm, 2016,18, 218-221

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Zhentan Lu,Lin Mei,Xinge Zhang,Yanan Wang,Yu Zhao,Chaoxing Li Polym. Chem., 2013,4, 5743-5750

-

C. J. Mable,L. A. Fielding,M. J. Derry,O. O. Mykhaylyk,P. Chambon,S. P. Armes Chem. Sci., 2018,9, 1454-1463

730958-61-9 (2-(Furan-2-carbonyl)-1,2,3,4-tetrahydro-isoquinoline-3-carboxylic acid) 関連製品

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1251951-52-6(Cyclopropaneacetamide, α-amino-N-methyl-, (αS)-)

- 904813-98-5(2-(phenylamino)-2-(pyridin-2-yl)acetonitrile)

- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)

- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)

- 1934808-00-0(7-amino-2,3-dihydro-1H-indene-4-carboxylic acid)

- 1711568-86-3(ethyl 8-ethyl-2-azaspiro4.5decane-4-carboxylate)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 574732-18-6(2,4-Dichloro-3-(difluoromethyl)benzoic acid)

- 299936-71-3(5-(2-Chloro-5-nitrophenyl)-1,3,4-thiadiazol-2-ylamine)

推奨される供給者

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Tianan Hongtai Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

大量

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量